
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline: is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an aniline moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or sulfonated products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a valuable compound in microbiology .
Medicine: The compound’s anticancer properties are of particular interest in medicinal chemistry. It has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as dyes and polymers .
Mecanismo De Acción
The mechanism of action of 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
- 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid
- 2-(4-Methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-5-yl acetic acid
- 2-(Phenoxymethyl)-1,3-thiazol-4-yl acetic acid
Comparison: Compared to these similar compounds, 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline is unique due to the presence of the aniline moiety, which can enhance its biological activity and specificity. The methoxy groups on the phenyl ring also contribute to its distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-7-6-11(9-16(15)21-2)14-10-22-17(19-14)12-4-3-5-13(18)8-12/h3-10H,18H2,1-2H3 |
Clave InChI |
YIBUESDYAJGVKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



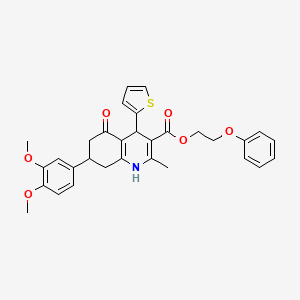
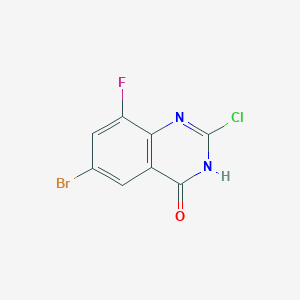
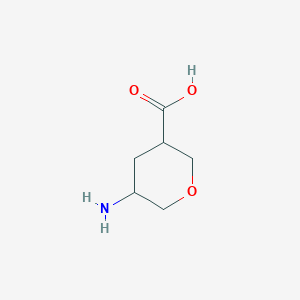
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
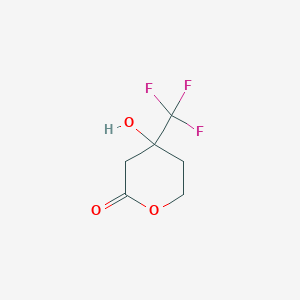
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)


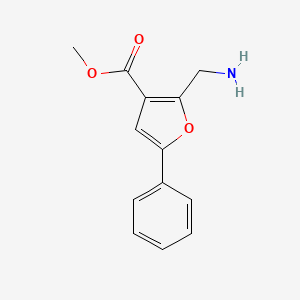

![5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine](/img/structure/B11769030.png)
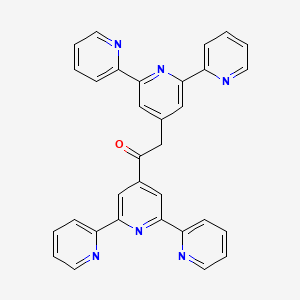
![6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11769039.png)
